molecular formula C13H15N3O3S B492702 N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide CAS No. 638137-30-1

N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

Cat. No. B492702
CAS RN: 638137-30-1
M. Wt: 293.34g/mol
InChI Key: FMVCZDDDIMVTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide, also known as HMQ-TA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HMQ-TA has been found to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments. Additionally, we will list as many future directions as possible for the use of HMQ-TA in scientific research.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes such as DNA replication and cell division. Additionally, N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide has been found to induce the production of reactive oxygen species, which can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide has been found to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases. Additionally, N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide in lab experiments is its versatility. N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide has been found to have a variety of potential applications in scientific research, making it a valuable compound for researchers in a variety of fields. Additionally, N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one limitation of using N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide in lab experiments is its potential toxicity. While N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide has been found to have a relatively low toxicity profile, researchers must still exercise caution when working with this compound.

Future Directions

There are many potential future directions for the use of N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide in scientific research. One area of research that has shown promise is the use of N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide in combination with other anti-cancer drugs to increase their efficacy. Additionally, N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide could be further studied for its potential use in the treatment of neurodegenerative diseases. Finally, researchers could investigate the potential use of N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide in the development of new anti-inflammatory drugs.

Synthesis Methods

The synthesis of N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide involves the reaction of 2-chloroethylamine hydrochloride with 3-methyl-4-oxo-3,4-dihydroquinazoline-2-thiol in the presence of sodium bicarbonate. The resulting product is then treated with ethyl chloroacetate to form N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide. The yield of this synthesis method is approximately 60%.

Scientific Research Applications

N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide has been shown to have anti-cancer properties, specifically in the inhibition of tumor growth and the induction of apoptosis in cancer cells. Additionally, N-(2-hydroxyethyl)-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-16-12(19)9-4-2-3-5-10(9)15-13(16)20-8-11(18)14-6-7-17/h2-5,17H,6-8H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVCZDDDIMVTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide

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